REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.F[C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][C:17]=1[N+:23]([O-:25])=[O:24].O>CN(C=O)C>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:16]2[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][C:17]=2[N+:23]([O-:25])=[O:24])=[CH:10][CH:9]=1 |f:0.1.2|
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Name
|
|
Quantity
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1.4 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
8 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.6 g
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Type
|
reactant
|
Smiles
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FC1=C(C=C(N)C=C1)[N+](=O)[O-]
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Name
|
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Quantity
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80 mL
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Type
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reactant
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Smiles
|
O
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Type
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CUSTOM
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Details
|
after stirring for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at 100° C. for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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FILTRATION
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Details
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after brief stirring, the precipitate was filtered off with suction
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Type
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CUSTOM
|
Details
|
dried in vacuo at 40° C.
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(OC2=C(C=C(N)C=C2)[N+](=O)[O-])C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |